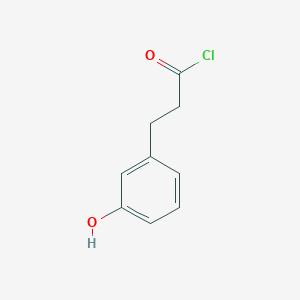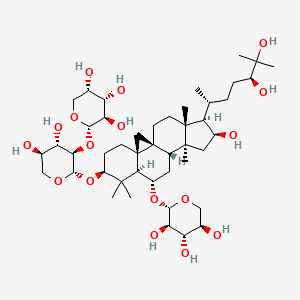
Tetramethylrhodamine Cadaverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylrhodamine Cadaverine is a fluorescent dye that is widely used in biological and chemical research. It is a derivative of cadaverine, a naturally occurring polyamine, and tetramethylrhodamine, a fluorescent compound. This compound is particularly useful for labeling and tracking biological molecules due to its strong fluorescence properties.
Preparation Methods
Tetramethylrhodamine Cadaverine can be synthesized through a series of chemical reactions. The primary aliphatic amine of this compound can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to generate a stable amine derivative by using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) . Industrial production methods often involve the use of water-soluble carbodiimides such as EDAC (E2247) to couple carboxylic acids of proteins and other water-soluble biopolymers to this molecule in aqueous solution .
Chemical Reactions Analysis
Tetramethylrhodamine Cadaverine undergoes several types of chemical reactions:
Substitution Reactions: The primary aliphatic amine can be coupled to aldehydes and ketones to form a Schiff base.
Reduction Reactions: The Schiff base can be reduced to a stable amine derivative using sodium borohydride or sodium cyanoborohydride.
Coupling Reactions: Carboxylic acids of proteins and other biopolymers can be coupled to this molecule using water-soluble carbodiimides.
Scientific Research Applications
Tetramethylrhodamine Cadaverine has a wide range of applications in scientific research:
Chemistry: It is used for labeling and tracking chemical reactions due to its strong fluorescence properties.
Medicine: It is used in diagnostic procedures to label and track specific molecules within cells and tissues.
Industry: It is used in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of Tetramethylrhodamine Cadaverine involves its ability to form stable amine derivatives through coupling and reduction reactions. The primary aliphatic amine can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to generate a stable amine derivative . This allows it to label and track various biological molecules effectively.
Comparison with Similar Compounds
Tetramethylrhodamine Cadaverine is unique due to its strong fluorescence properties and its ability to form stable amine derivatives. Similar compounds include:
Tetramethylrhodamine: A fluorescent dye used for labeling and tracking molecules.
Cadaverine: A naturally occurring polyamine with various biological activities.
Fluorescein: Another fluorescent dye used for similar applications but with different fluorescence properties.
This compound stands out due to its combination of strong fluorescence and ability to form stable derivatives, making it highly useful in various scientific research applications.
Properties
Molecular Formula |
C31H38N4O4 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N-(5-aminopentyl)acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C7H16N2O/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-7(10)9-6-4-2-3-5-8/h5-14H,1-4H3;2-6,8H2,1H3,(H,9,10) |
InChI Key |
WPJCHVPEEQEKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


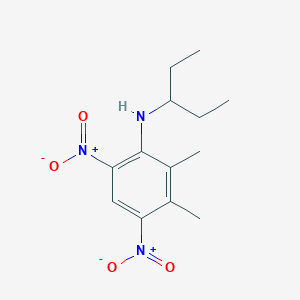
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
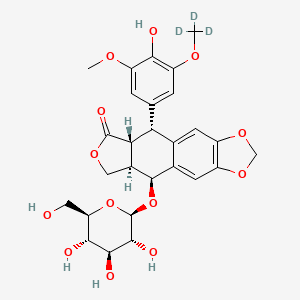
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
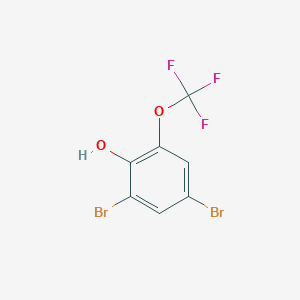
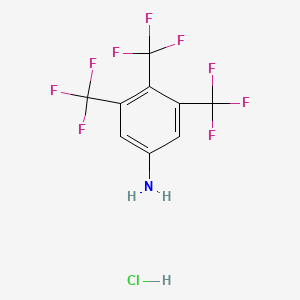
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
